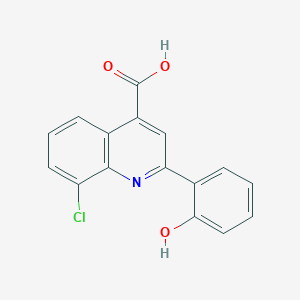

8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-12-6-3-5-9-11(16(20)21)8-13(18-15(9)12)10-4-1-2-7-14(10)19/h1-8,19H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFZPSDQSZKXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 8-chloroquinoline with 2-hydroxybenzaldehyde under specific conditions to form the desired product.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions that require precise control of conditions to achieve high yields and purity. The compound can be synthesized through methods involving the reaction of appropriate starting materials under acidic or basic conditions, followed by purification processes such as recrystallization.

Key Reaction Steps:

- Halogenation : Introduction of chlorine at the 8-position.

- Hydroxylation : Addition of a hydroxyl group at the 2-position.

- Carboxylation : Formation of the carboxylic acid group at the 4-position.

Anticancer Properties

Research has shown that 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid exhibits significant anticancer activity, primarily through its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes.

- Mechanism of Action : The compound binds to HDACs, altering gene expression patterns that can induce apoptosis in cancer cells.

- In Vitro Studies : Various studies have demonstrated that this compound can effectively inhibit specific HDAC isoforms, with IC50 values indicating potent activity against different cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | A-549 | 5.6 |

| Doxorubicin (Control) | A-549 | 1.83 |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.

- Hybridization Studies : Research has explored hybrid compounds combining 8-Chloro-2-(2-hydroxyphenyl)quinoline derivatives with known antibiotics, enhancing their antibacterial properties .

| Hybrid Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ciprofloxacin derivative | Staphylococcus aureus | 4–16 |

| Standard Ciprofloxacin | Staphylococcus aureus | 0.125–0.5 |

Anticancer Research

A study highlighted the synthesis of a series of quinoline derivatives, including 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, which were evaluated for their anticancer activity against various cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency compared to traditional chemotherapeutics .

Antimicrobial Research

Another investigation focused on the development of new antibacterial agents by modifying the structure of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid to improve efficacy against resistant bacterial strains. The findings suggested that structural modifications could significantly enhance antibacterial activity while reducing toxicity .

Mechanism of Action

Comparison with Similar Compounds

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

- Molecular Formula: C₁₆H₁₀ClNO₃

- Molecular Weight : 299.72 g/mol

- CAS : 669739-31-5

- Key Difference : The hydroxyl group is at the 3-position of the phenyl ring instead of the 2-position.

- Implications : Positional isomerism can alter hydrogen-bonding interactions with target proteins. For example, the 2-hydroxyphenyl variant binds cGAS with higher affinity due to optimal spatial alignment of the hydroxyl group , whereas the 3-hydroxyphenyl analog may exhibit divergent binding behavior.

8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Substitution Variants on the Phenyl Ring

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid

- Molecular Formula: C₁₇H₁₂ClNO₂

- Molecular Weight : 297.74 g/mol

- CAS : 667437-81-2

- Key Difference : Methyl group replaces the hydroxyl group at the 2-position.

- Implications : The hydrophobic methyl group may enhance membrane permeability but eliminate hydrogen-bonding capacity. This compound is speculated to inhibit cyclooxygenase-2 (COX-2), unlike the hydroxylated variant .

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Substitution Variants on the Quinoline Core

8-Methyl-2-phenylquinoline-4-carboxylic acid

- Molecular Formula: C₁₇H₁₃NO₂

- CAS : 107027-34-9

- Key Difference : Methyl group replaces chlorine at the 8-position.

- Implications : Reduced electronegativity and steric bulk may decrease interactions with charged residues in enzymatic binding pockets.

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic acid derivatives with nitro or hydroxyl groups (e.g., 5a4 and 5a7) exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

- The 2-hydroxyphenyl variant’s binding to cGAS (PDB entry) highlights the importance of the hydroxyl group in forming a hydrogen-bonding network with Asn¹⁶⁰ and Glu²⁰¹ residues .

- Methyl or chloro substituents on the phenyl ring (e.g., 8-Cl-2-MPQC) may shift activity toward COX-2 inhibition due to enhanced lipophilicity .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Weight (g/mol) | Solubility* | LogP |

|---|---|---|---|---|

| 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | 667412-65-9 | 299.72 | DMSO, Methanol | 3.2† |

| 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | 669739-31-5 | 299.72 | DMSO, Chloroform | 3.5† |

| 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 124930-93-4 | 324.16 | Methanol | 4.1† |

*Solubility data from experimental reports ; †Predicted using ChemAxon.

Biological Activity

8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects. The mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds will also be discussed.

Chemical Structure and Properties

The chemical structure of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid includes a quinoline core with a chloro substituent and a hydroxyphenyl group. This unique configuration contributes to its biological activity:

- Molecular Formula : C15H10ClNO3

- Molecular Weight : 287.70 g/mol

The biological activity of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation and survival, such as SIRT3, which plays a role in mitochondrial function and cellular metabolism .

- Cell Cycle Modulation : Studies have shown that this compound can induce cell cycle arrest in cancer cells, particularly affecting the G2/M phase, thus preventing further cell division .

Antimicrobial Activity

Research indicates that 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid possesses notable antimicrobial properties:

-

Bacterial Inhibition : It has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's antibacterial activity was evaluated using the agar diffusion method, showing promising results compared to standard antibiotics .

Bacterial Strain Inhibition Zone (mm) Comparison Antibiotic Staphylococcus aureus 18 Ampicillin Escherichia coli 16 Gentamycin MRSA 20 Vancomycin - Fungal Activity : Additionally, it has been investigated for antifungal properties, with some derivatives showing significant activity against fungal pathogens .

Anticancer Properties

The anticancer potential of this compound has been extensively studied:

-

Cell Lines Tested : The compound has been tested against various cancer cell lines, including K562 (leukemia) and solid tumors. Results indicated that it could inhibit cell proliferation effectively at micromolar concentrations .

Cell Line IC50 (µM) K562 1.5 HeLa 3.0 MCF7 (breast cancer) 2.5 - Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms, as well as through the modulation of signaling pathways related to cancer progression .

Structure-Activity Relationship (SAR)

The structural modifications of quinoline derivatives significantly influence their biological activities:

- Hydroxy and Chloro Groups : The presence of hydroxy and chloro groups enhances the compound's ability to interact with biological targets, improving its efficacy against cancer and microbial infections.

- Comparative Analysis : Compared to similar compounds like 8-hydroxyquinoline and other quinoline derivatives, 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid shows enhanced potency due to its unique functional groups .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of leukemia .

- Antimicrobial Efficacy : Another research indicated that modified derivatives exhibited improved antibacterial activity against resistant strains, suggesting avenues for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via the Doebner–Miller reaction, which involves condensation of pyruvic acid, aniline derivatives, and aldehydes under reflux conditions. Optimization includes:

-

Solvent Choice : Use ethanol or methanol for better solubility of intermediates.

-

Catalysts : Rare earth metals (e.g., cerium) improve cyclization efficiency .

-

Temperature Control : Maintain reflux temperatures (80–100°C) to minimize side reactions.

-

Yields : Similar quinoline-4-carboxylic acid derivatives report yields of 60–85% under optimized conditions (e.g., 2-(4-chlorophenyl)quinoline-4-carboxylic acid: 60.33% yield, mp 144°C) .

Derivative Yield Melting Point Reference 2-Phenylquinoline-4-carboxylic acid 68.38% 210–211°C 2-(4-Chlorophenyl) analog 60.33% 144°C

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure and purity?

- Methodological Answer :

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with R-factors <0.05 indicating high precision. For example, triclinic crystal systems (a=10.0583 Å, b=10.6483 Å) are common in quinoline derivatives .

- Spectroscopy :

- NMR : and NMR identify substitution patterns (e.g., hydroxyl and chloro group positions).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHClNO: ~300 m/z).

- Purity Assessment : HPLC with UV detection (λ=254 nm) monitors impurities (<1% threshold) .

Advanced Research Questions

Q. How does the hydroxyl group at the 2-position influence the compound's fluorescence properties, and what methodologies quantify this effect?

- Methodological Answer : The 2-hydroxyphenyl group enhances fluorescence via extended π-conjugation and intramolecular hydrogen bonding. To quantify:

- Fluorescence Spectroscopy : Measure emission spectra (λ=350 nm, λ=450 nm) in solvents like DMSO.

- Quantum Yield Calculation : Compare integrated emission intensity to a standard (e.g., quinine sulfate) .

- Applications : Fluorescent sensors for metal ions (e.g., Fe) exploit this property .

Q. What strategies are employed to resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives across different studies?

- Methodological Answer :

- Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) to eliminate variability.

- Structural Analysis : Correlate activity with substituent positions (e.g., 2-hydroxyl vs. 8-chloro groups) via SAR studies.

- Case Study : PSI-697, a P-selectin antagonist, improved pharmacokinetics by modifying the salicylic acid moiety, highlighting the role of functional group positioning .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to specific biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., P-selectin’s lectin domain).

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models : Correlate logP values with membrane permeability for CNS-targeted derivatives .

Q. What experimental approaches are used to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH Stability : Prepare buffered solutions (pH 1–13) and quantify intact compound using UV-Vis spectroscopy (λ=280 nm).

- Handling Guidelines : Store at -20°C in airtight containers with desiccants to prevent hydrolysis .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.